Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 2-chlorobenzyl group and at position 4 with an ethyl ester. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWOZMNMBLNAQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its significant role in various biological activities. The presence of a chlorophenyl group enhances its lipophilicity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 267.73 g/mol.
Antimicrobial Properties
Compounds similar to this compound have demonstrated notable antimicrobial effects. Studies indicate that thiazole derivatives exhibit activity against a range of bacteria and fungi. For instance, the thiazole moiety is known to disrupt cellular processes, potentially inhibiting the growth of pathogens by interfering with their metabolic pathways .
Antitumor Activity
The compound has shown promising results in anticancer studies. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, structural modifications in thiazole compounds correlate with enhanced cytotoxicity against various cancer cell lines, including HT-29 (colorectal cancer) and Jurkat (T-cell leukemia) cells . The presence of electron-donating groups and specific substitutions on the phenyl ring are crucial for increasing antitumor potency.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and microbial survival.
- Cell Cycle Arrest : Certain thiazole derivatives can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their chemical structure. Key findings include:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances biological activity by increasing electron density and facilitating interactions with target proteins .
- Alkyl Substituents : Methyl or ethyl groups at specific positions on the thiazole ring improve solubility and bioavailability, contributing to enhanced pharmacological effects .
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, Antitumor | |
| Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate | Antifungal | |
| Methyl 5-(2-chlorophenyl)-2-amino-1,3-thiazole | Cytotoxic |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
-
Anticancer Efficacy : A study evaluated the compound's effects on human cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutics like doxorubicin .
"The compound exhibited significant growth inhibition across multiple cancer cell lines, suggesting its potential as an anticancer agent" .
- Microbial Inhibition : In vitro assays showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its thiazole structure allows for modifications that can lead to various derivatives with enhanced properties.
The compound has shown promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various pathogens. The mechanism of action involves interference with microbial cell wall synthesis and membrane integrity disruption.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Structure-activity relationship (SAR) studies suggest that the thiazole ring is crucial for its cytotoxic effects.
Pharmaceutical Development
The compound's unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases:
- Antimicrobial Agents : Its efficacy against resistant strains positions it as a potential lead compound in antibiotic development.
- Anticancer Drugs : The ability to induce apoptosis suggests applications in cancer therapy, warranting further investigation into its mechanisms and efficacy in clinical settings.
Case Studies
Several studies have highlighted the potential of this compound in practical applications:
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity .
- Cancer Cell Line Research : In vitro studies revealed that treatment with this compound led to a significant reduction in cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent .
- Synthetic Pathway Optimization : Research focusing on optimizing the synthetic routes for this compound has resulted in improved yields and purity, facilitating its use in larger-scale applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Ethyl 2-[(2-Fluorophenyl)methyl]-1,3-Thiazole-4-Carboxylate (WZ-9746)
- Structural Difference : Fluorine replaces chlorine at the ortho position of the benzyl group.
- However, reduced steric bulk may enhance binding to certain enzymatic targets .
- Synthetic Utility : Fluorinated analogues are often explored to modulate pharmacokinetic profiles in drug discovery.
Ethyl 2-[(4-Chlorophenyl)methyl]-1,3-Thiazole-4-Carboxylate
- Structural Difference : Chlorine is at the para position instead of ortho.
- Impact : Para substitution reduces steric hindrance near the thiazole ring, possibly enhancing rotational freedom and altering intermolecular interactions. This positional isomerism could lead to divergent biological activity profiles .
Variations in the Ester Group
Methyl 2-[(2-Chlorophenyl)methyl]-1,3-Thiazole-4-Carboxylate
- Structural Difference : Methyl ester replaces ethyl ester.
- However, methyl esters are generally less stable under hydrolytic conditions, which may limit in vivo applicability .
2-Amino-5-(2-Chlorophenyl)-1,3-Thiazole-4-Carboxylic Acid
- Structural Difference: Ethyl ester is replaced by a carboxylic acid, and an amino group is introduced at position 2.
- Impact: The carboxylic acid enhances hydrophilicity, favoring ionic interactions in biological systems. The amino group introduces hydrogen-bonding capability, which could improve target affinity but may reduce membrane permeability .
Modifications to the Thiazole Core
Ethyl 2-(4-Chloroanilino)-1,3-Thiazole-4-Carboxylate
- Structural Difference: A 4-chloroanilino group replaces the 2-chlorobenzyl group.
- The para-chloro substituent may enhance electron-withdrawing effects, stabilizing the thiazole ring .
Ethyl 2-((tert-Butoxycarbonylamino)methyl)-1,3-Thiazole-4-Carboxylate
- Structural Difference: A tert-butoxycarbonyl (Boc)-protected aminomethyl group replaces the benzyl group.
- Impact : The Boc group introduces steric bulk, which may hinder interactions with sterically sensitive targets. This modification is often employed in prodrug strategies to mask reactive amines during synthesis .
Heterocycle Replacement
Fenarimol [α-(2-Chlorophenyl)-α-(4-chlorophenyl)-5-pyrimidinemethanol]
- Structural Difference: Pyrimidine replaces thiazole, with additional 4-chlorophenyl and methanol substituents.
- Impact : Pyrimidine’s larger aromatic system and additional substituents broaden its interaction profile, making it a potent fungicide. However, the thiazole-based compound may exhibit lower environmental persistence due to differential metabolic pathways .
Comparative Data Table
Research Findings and Implications
- Antimicrobial Activity : this compound demonstrates superior biofilm inhibition compared to its methyl ester analogue, attributed to enhanced membrane penetration from the ethyl group .
- Metabolic Stability : Fluorinated derivatives (e.g., WZ-9746) exhibit longer half-lives in hepatic microsomes due to resistance to oxidative metabolism .
- Agrochemical Potential: Structural parallels with Fenarimol suggest utility in fungicide development, though thiazole derivatives may require formulation adjustments to match pyrimidine efficacy .
Q & A
Q. What are the common synthetic routes and reaction conditions for synthesizing Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediate thiazole derivatives. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions .
- Substitution reactions : Introducing the 2-chlorophenylmethyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
- Esterification : Reaction of carboxylic acid intermediates with ethanol under acid catalysis (e.g., H₂SO₄) .
Critical reagents : Chlorinating agents (e.g., SOCl₂), catalysts (e.g., Pd(PPh₃)₄), and bases (e.g., K₂CO₃).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is this compound characterized using spectroscopic methods?
A combination of techniques ensures structural validation:
- NMR :
- ¹H NMR : Peaks for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), thiazole protons (δ 7.0–8.0 ppm), and 2-chlorophenyl group (δ 7.2–7.6 ppm) .
- ¹³C NMR : Carbonyl (δ 165–170 ppm), thiazole carbons (δ 120–150 ppm), and aromatic carbons (δ 125–140 ppm) .
- Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., 295.75 g/mol) and fragmentation patterns consistent with the ester and thiazole moieties .
- IR spectroscopy : C=O stretch (~1700 cm⁻¹), C-S (thiazole) (~680 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination against Staphylococcus aureus and Escherichia coli) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition to reference compounds (e.g., staurosporine) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
- Reaction optimization :
- Purification : High-performance liquid chromatography (HPLC) with C18 columns or crystallization using solvent mixtures (e.g., ethyl acetate/hexane) .
- Purity validation : ≥95% purity via ¹H NMR integration or HPLC-UV (λ = 254 nm) .
Q. What crystallographic methods resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SCXRD) :
- Grow crystals via slow evaporation (solvent: ethanol/water) .
- Use SHELX software for structure solution and refinement. Key parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R factor | <0.05 |
| H-bond analysis | Graph-set notation (e.g., S(6) motifs) |
Q. How are structure-activity relationships (SAR) studied for this compound?
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing chlorine with fluorine) and compare bioactivity .
- Computational modeling :
- In vivo validation : Pharmacokinetic studies in rodent models to assess bioavailability and toxicity .
Q. How should researchers address contradictions in reported biological data?
- Systematic replication : Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) .
- Data normalization : Use internal controls (e.g., β-actin for Western blots) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA, p < 0.05) to identify confounding variables (e.g., solvent DMSO concentration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
